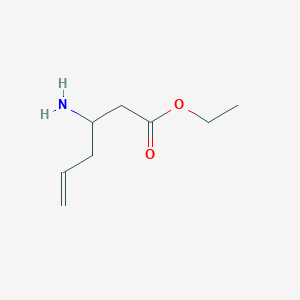
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, also known as fluconazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the class of drugs known as triazole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Mecanismo De Acción
Fluconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemical and Physiological Effects:
Fluconazole has been shown to have a high degree of selectivity for fungal cells, with minimal effects on mammalian cells. It has also been found to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluconazole has several advantages for use in laboratory experiments, including its high degree of selectivity for fungal cells and its long half-life. However, it also has some limitations, such as its potential to interfere with other drugs or compounds being tested in the same experiment.
Direcciones Futuras
There are several directions for future research on (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol, including the development of new formulations and delivery methods, the investigation of its potential use in combination with other antifungal drugs, and the exploration of its activity against emerging fungal pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Métodos De Síntesis
Fluconazole can be synthesized through a multistep process involving the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole to form 2,4-difluorophenyl-1,2,4-triazole. This intermediate is then reacted with epichlorohydrin to form (2R,3S)-3-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)propane-1,2-diol, which is then converted to the desired (2R)-2-(2,4-Difluorophenyl)-3-(1,2,4-triazol-1-YL)propane-1,2-diol through a process of resolution and purification.
Aplicaciones Científicas De Investigación
Fluconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, cryptococcosis, and aspergillosis. It has also been used in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS.
Propiedades
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYVJTMKMDGJRN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@](CN2C=NC=N2)(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
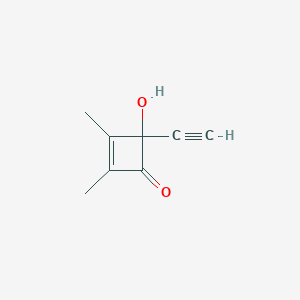



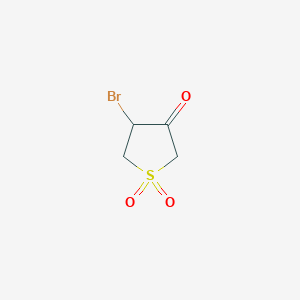

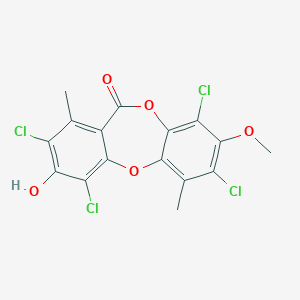
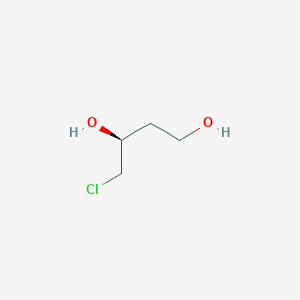
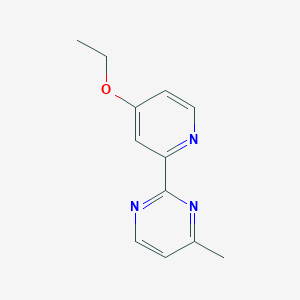
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

